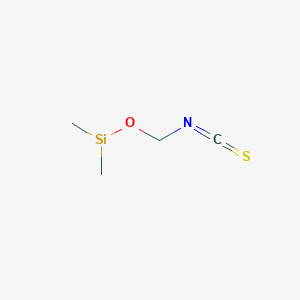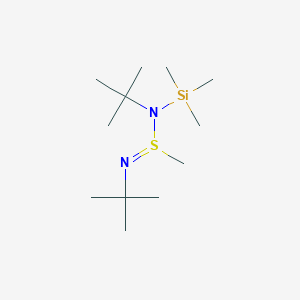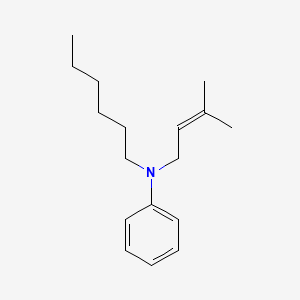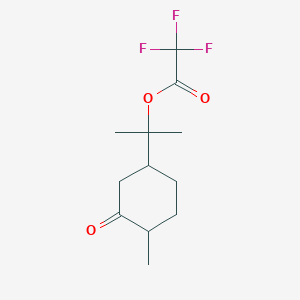
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone is a chemical compound with a unique structure characterized by the presence of four sulfur atoms and four carbonyl groups within a 20-membered ring
Preparation Methods
The synthesis of 1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dithiols with carbonyl-containing compounds in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, the carbonyl groups can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems.
Comparison with Similar Compounds
1,4,11,14-Tetrathiacycloicosane-5,10,15,20-tetrone can be compared with other similar compounds, such as:
1,4,11,14-Tetraoxacycloicosane-5,10,15,20-tetrone: This compound has oxygen atoms instead of sulfur atoms, leading to different chemical properties and reactivity.
1,4,11,14-Tetraazacycloicosane-5,10,15,20-tetrone: The presence of nitrogen atoms in place of sulfur atoms results in distinct biological activities and applications. The uniqueness of this compound lies in its sulfur-containing ring, which imparts specific chemical and biological properties not found in its oxygen or nitrogen analogs.
Properties
CAS No. |
89863-27-4 |
|---|---|
Molecular Formula |
C16H24O4S4 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1,4,11,14-tetrathiacycloicosane-5,10,15,20-tetrone |
InChI |
InChI=1S/C16H24O4S4/c17-13-5-1-2-6-14(18)22-11-12-24-16(20)8-4-3-7-15(19)23-10-9-21-13/h1-12H2 |
InChI Key |
XNNKIKAMNLNABU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)SCCSC(=O)CCCCC(=O)SCCSC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)

![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)



![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
oxophosphanium](/img/structure/B14377336.png)
